Cas no 74965-84-7 (3-ethylthiophene-2-carboxylic acid)
3-ethylthiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenecarboxylicacid, 3-ethyl-
- 3-ETHYL- 2-THIOPHENECARBOXYLIC ACID
- 3-ethylthiophene-2-carboxylic acid
- 2-Thiophenecarboxylicacid,3-ethyl
- 3-Ethyl-thiophene-2-carboxylic acid
- EN300-51081
- 74965-84-7
- SCHEMBL2065269
- 2-Thiophenecarboxylicacid,3-ethyl-
- 3-ethylthiophene-2-carboxylicacid
- 3-ETHYL-2-THIOPHENECARBOXYLIC ACID
- CS-0250489
- BSMFSESXBONEOI-UHFFFAOYSA-N
- AKOS006229948
- MFCD07776926
- Z608482636
- SY177779
- AB01000544-01
- DTXSID40505685
- FT-0722120
- F8889-5634
- 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinicacid
- AT16411
- DB-074915
-
- MDL: MFCD07776926
- Inchi: 1S/C7H8O2S/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
- InChI Key: BSMFSESXBONEOI-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1C(=O)O)CC
Computed Properties
- Exact Mass: 156.02500
- Monoisotopic Mass: 156.02450067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 65.5Ų
Experimental Properties
- PSA: 65.54000
- LogP: 2.00870
3-ethylthiophene-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-ethylthiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 134506-2g |
3-Ethylthiophene-2-carboxylic acid, 95%+ |
74965-84-7 | 95% | 2g |
$967.00 | 2023-09-05 | |
| TRC | B440243-25mg |
3-ethylthiophene-2-carboxylic acid |
74965-84-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440243-50mg |
3-ethylthiophene-2-carboxylic acid |
74965-84-7 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B440243-250mg |
3-ethylthiophene-2-carboxylic acid |
74965-84-7 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-51081-0.05g |
3-ethylthiophene-2-carboxylic acid |
74965-84-7 | 95% | 0.05g |
$66.0 | 2023-05-02 | |
| Enamine | EN300-51081-0.1g |
3-ethylthiophene-2-carboxylic acid |
74965-84-7 | 95% | 0.1g |
$98.0 | 2023-05-02 | |
| Enamine | EN300-51081-0.25g |
3-ethylthiophene-2-carboxylic acid |
74965-84-7 | 95% | 0.25g |
$142.0 | 2023-05-02 | |
| Enamine | EN300-51081-0.5g |
3-ethylthiophene-2-carboxylic acid |
74965-84-7 | 95% | 0.5g |
$271.0 | 2023-05-02 | |
| Enamine | EN300-51081-1.0g |
3-ethylthiophene-2-carboxylic acid |
74965-84-7 | 95% | 1g |
$371.0 | 2023-05-02 | |
| Enamine | EN300-51081-2.5g |
3-ethylthiophene-2-carboxylic acid |
74965-84-7 | 95% | 2.5g |
$726.0 | 2023-05-02 |
3-ethylthiophene-2-carboxylic acid Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 3-ethylthiophene-2-carboxylic acid
Chemical Profile of 3-ethylthiophene-2-carboxylic acid (CAS No. 74965-84-7)
3-ethylthiophene-2-carboxylic acid, identified by the Chemical Abstracts Service registry number 74965-84-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative features a thiophene core substituted with an ethyl group at the 3-position and a carboxylic acid functional group at the 2-position. Its unique structural attributes make it a valuable intermediate in synthetic chemistry, particularly in the development of specialized materials and bioactive molecules.
The molecular structure of 3-ethylthiophene-2-carboxylic acid consists of a five-membered aromatic ring containing sulfur, which is a defining characteristic of thiophene derivatives. The presence of the ethyl group at the 3-position introduces steric and electronic effects that influence the compound's reactivity and interactions with biological targets. The carboxylic acid moiety at the 2-position further enhances its utility as a synthetic precursor, enabling various functionalization strategies such as esterification, amidation, and coupling reactions.
Recent advancements in medicinal chemistry have highlighted the potential of thiophene derivatives in drug discovery. 3-ethylthiophene-2-carboxylic acid has been explored as a building block for designing novel therapeutic agents due to its ability to modulate biological pathways. For instance, studies have demonstrated its role in synthesizing small-molecule inhibitors targeting enzymes involved in inflammatory and metabolic disorders. The compound's aromaticity and heterocyclic nature contribute to its binding affinity for specific protein receptors, making it a promising candidate for further pharmacological investigation.
In synthetic organic chemistry, 3-ethylthiophene-2-carboxylic acid serves as a versatile intermediate for constructing more complex molecules. Its thiophene ring can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce additional substituents or linkages. These modifications are crucial for generating libraries of compounds with tailored properties for applications in materials science, agrochemicals, and pharmaceuticals.
The compound's reactivity also makes it useful in polymer chemistry, where thiophene-based monomers are employed to create conductive or luminescent polymers. The ethylthiophene scaffold can be polymerized via various techniques, including chain-growth polymerization or ring-opening metathesis polymerization, to yield materials with specific electronic or optical characteristics. Such polymers find applications in organic electronics, sensors, and light-emitting diodes (OLEDs).
Biologically, 3-ethylthiophene-2-carboxylic acid has been investigated for its potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that derivatives of this compound may exhibit activity against certain bacterial strains by interfering with essential metabolic pathways. Additionally, its structural motif is reminiscent of natural products known for their therapeutic effects, suggesting that further exploration could uncover new bioactive entities.
The synthesis of 3-ethylthiophene-2-carboxylic acid typically involves multi-step organic transformations starting from commercially available precursors such as thiophene or ethyl-substituted thiophenes. Key steps often include electrophilic aromatic substitution to introduce the carboxylic acid group followed by reduction or oxidation processes to achieve the desired substitution pattern. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
In conclusion,3-ethylthiophene-2-carboxylic acid (CAS No. 74965-84-7) is a multifaceted compound with broad applications across chemistry and biology. Its unique structural features enable diverse synthetic pathways and biological interactions, positioning it as a valuable asset in research and development efforts. As scientific understanding progresses, continued exploration of this molecule is likely to yield novel insights and innovations across multiple disciplines.
74965-84-7 (3-ethylthiophene-2-carboxylic acid) Related Products
- 30006-03-2(3-Benzoyl-2-thiophenecarboxylic acid)
- 13657-90-4(3-ACETYLTHIOPHENE-2-CARBOXYLIC ACID)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)